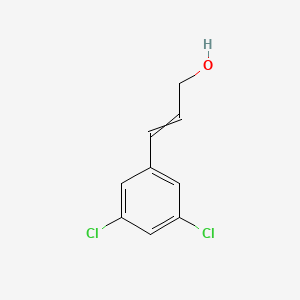

3-(3,5-Dichlorophenyl)prop-2-en-1-ol

Description

3-(3,5-Dichlorophenyl)prop-2-en-1-ol is an organic compound featuring a propenol backbone substituted with a 3,5-dichlorophenyl group. The compound’s hydroxyl and conjugated alkene groups suggest reactivity in oxidation, hydrogen bonding, and electrophilic addition, which may influence its biological or industrial utility .

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTVBRBMNZFXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

The chalcone analog (E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one (synthesized via Claisen-Schmidt condensation) shares structural similarities but replaces the hydroxyl group at the propenol position with a ketone. Key distinctions include:

- Functional Groups : The ketone in the chalcone derivative enhances electrophilicity, whereas the hydroxyl group in 3-(3,5-dichlorophenyl)prop-2-en-1-ol facilitates hydrogen bonding.

- Synthesis: The chalcone was synthesized using 3,5-dichloro-2-hydroxybenzaldehyde and acetophenone under basic conditions, whereas this compound would likely require aldehyde reduction or allylic alcohol formation pathways .

- Biological Activity : The chalcone exhibited antioxidant activity (IC₅₀ = 42.5 μM in DPPH assays), suggesting that the hydroxyl group in this compound might confer similar or enhanced radical-scavenging properties .

Urea-Based Dichlorophenyl Compounds

Several 3-(dichlorophenyl)-1,1-dimethylurea analogs (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) are documented as herbicides and analytical standards. Comparisons include:

- Applications: Urea derivatives are widely used as herbicides (e.g., diuron), whereas propenol derivatives may prioritize antioxidant or pharmaceutical applications .

Alkene-Substituted Dichlorophenyl Compounds

The compound 3-(3,5-dichlorophenyl)-2-methyl-1-propene (C₁₀H₁₀Cl₂, molar mass 201.09 g/mol) shares the dichlorophenyl and alkene groups but lacks the hydroxyl group. Key differences:

- Reactivity : The methyl-propene structure favors polymerization or electrophilic addition, while the hydroxyl group in the target compound may direct reactivity toward oxidation or esterification.

- Physical Properties : The absence of a hydroxyl group reduces polarity, likely increasing hydrophobicity compared to this compound .

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Implications

- Antioxidant Potential: The chalcone derivative’s DPPH radical-scavenging activity (IC₅₀ = 42.5 μM) suggests that this compound, with its free hydroxyl group, could exhibit comparable or superior antioxidant properties .

- Herbicidal Activity: Urea analogs highlight the role of halogenation in enhancing bioactivity, though their mechanisms differ from propenol derivatives due to functional group disparities .

- Structural Insights : The absence of crystallographic data for this compound underscores the need for advanced characterization (e.g., X-ray diffraction using SHELX programs) to confirm stereochemistry and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.